2-sulfanyl-1H-indole-3-carbaldehyde
Overview
Description
2-Sulfanyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a sulfanyl group at the second position and an aldehyde group at the third position of the indole ring, making it a versatile precursor in organic synthesis.
Mechanism of Action
Target of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives, which include 2-sulfanyl-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
1h-indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (mcrs) to form complex molecules . These reactions are one-step, convergent, and sustainable strategies where multiple starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
Derivatives of indole-3-carbaldehyde, which include this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Result of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives are essential for generating biologically active structures .
Action Environment
It is known that the synthesis of indole-3-carbaldehyde derivatives, including this compound, involves sustainable strategies that are operationally friendly, time- and cost-effective .
Biochemical Analysis
Biochemical Properties
2-sulfanyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the sulfanyl group, which can form covalent bonds with the active sites of these enzymes, thereby modulating their activity. Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, including kinases and phosphatases, influencing their phosphorylation states and activity levels .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as ATP and NADH .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the sulfanyl group to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, the binding of this compound to the active site of superoxide dismutase results in the inhibition of its activity, thereby increasing oxidative stress within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been shown to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and altered gene expression profiles .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have protective effects against oxidative stress and inflammation. At high doses, this compound can induce toxic effects, including liver damage and impaired kidney function. These adverse effects are likely due to the accumulation of the compound in these organs and the subsequent disruption of normal cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the reaction of indole-3-carbaldehyde with thiol reagents under specific conditions to introduce the sulfanyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The process is optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-Sulfanyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Methyl-1H-indole-3-carbaldehyde: Features a methyl group instead of a sulfanyl group, leading to different reactivity and applications.
Uniqueness: 2-Sulfanyl-1H-indole-3-carbaldehyde is unique due to the presence of both the sulfanyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-sulfanyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZJCAUYSGPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448013 | |
Record name | 1H-Indole-3-carboxaldehyde, 2-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brassicanal A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
183946-30-7, 113866-44-7 | |
Record name | 1H-Indole-3-carboxaldehyde, 2-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brassicanal A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210 - 213 °C | |
Record name | Brassicanal A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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